molecular formula C10H6BrClN2O B12605674 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine CAS No. 900493-25-6

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine

Cat. No.: B12605674
CAS No.: 900493-25-6
M. Wt: 285.52 g/mol
InChI Key: NIVHVIJNRMAZFT-UHFFFAOYSA-N
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Description

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is a heterocyclic compound featuring two pyridine rings connected via an ether linkage. The parent pyridine ring is substituted with a bromine atom at the 5-position and an ether group at the 2-position, which is further substituted with a 6-chloropyridin-3-yl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

900493-25-6

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

5-bromo-2-(6-chloropyridin-3-yl)oxypyridine

InChI

InChI=1S/C10H6BrClN2O/c11-7-1-4-10(14-5-7)15-8-2-3-9(12)13-6-8/h1-6H

InChI Key

NIVHVIJNRMAZFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC2=NC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Reaction of 5-Bromo-2-pyridinol with 6-Chloropyridine

One effective method involves the reaction of 5-bromo-2-pyridinol with 6-chloropyridine under basic conditions. The reaction typically requires:

  • Solvents : Dioxane or tetrahydrofuran (THF)
  • Catalysts : Potassium carbonate or sodium hydride can be used to enhance the yield.

The reaction proceeds as follows:

$$
\text{5-bromo-2-pyridinol} + \text{6-chloropyridine} \xrightarrow{\text{Base}} \text{5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine}
$$

Alternative Methods

Other methods include:

Summary of Methods

Method Reactants Conditions Yield
Reaction with 6-chloropyridine 5-bromo-2-pyridinol + 6-chloropyridine Basic conditions (Dioxane/THF) Moderate to high
Nucleophilic substitution Various nucleophiles with halogenated pyridines Varies based on nucleophile Variable
Electrophilic substitution Halogenated pyridines + electrophiles Acidic/basic conditions Variable

Post-synthesis, purification is crucial for obtaining pure compounds. Common techniques include:

Research indicates that compounds like this compound may exhibit inhibitory effects on specific kinases involved in cancer cell proliferation, making them valuable in pharmaceutical applications.

Biological Activity

Studies have shown that similar compounds can inhibit protein kinases, leading to reduced cell growth in cancer models, highlighting their potential therapeutic applications.

Stability and Spectral Data

The compound is generally stable under standard laboratory conditions but may be susceptible to hydrolysis under extreme pH or temperature conditions. Spectral data (NMR, IR) provide insights into functional groups and molecular environment, confirming the structure.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position and chlorine at the 6-position of the pyridine rings activate the molecule for nucleophilic substitutions. These reactions occur under mild conditions due to the electron-withdrawing effects of the halogens.

Key Examples:

  • Amination : Reaction with ammonia or primary amines (e.g., methylamine) in DMF at 80–100°C yields 5-amino derivatives with up to 85% efficiency .

  • Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, forming 5-methoxy-2-[(6-chloropyridin-3-yl)oxy]pyridine.

Suzuki–Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed coupling with arylboronic acids, forming biaryl structures critical for drug discovery.

Reaction Conditions:

ComponentDetailsYield (%)Source
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₃PO₄ or Na₂CO₃
SolventDioxane/Water (4:1)
Temperature80–100°C70–90

Example :
Coupling with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl)-2-[(6-chloropyridin-3-yl)oxy]pyridine, a precursor for kinase inhibitors .

Electrophilic Aromatic Substitution

The electron-deficient pyridine rings undergo electrophilic substitutions at positions activated by the oxygen bridge.

Nitration:

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Product : Nitration occurs at the 4-position of the oxygen-linked pyridine ring.

Halogenation:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 3-position of the chloropyridine moiety.

Deprotection and Rearrangement Reactions

The compound participates in multi-step syntheses involving protective group strategies.

MEM Deprotection:

  • Conditions : NaOH in DMAC at 50°C .

  • Application : Used to unmask amino groups during the synthesis of benzoylpyridine derivatives .

Smiles Rearrangement:

  • Process : Base-induced rearrangement forms sulfonamide derivatives, as seen in antitumor agent synthesis .

  • Example : Reaction with 1-phenylethylamine yields 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (IC₅₀ = 1.08 µM for PI3Kα) .

Hydrolysis and Functionalization

The ether linkage (C–O–C) is stable under acidic conditions but cleaves under strong basic or reductive environments.

Hydrolysis:

  • Conditions : H₂O/DMAC under reflux .

  • Product : Generates pyridinol intermediates for further functionalization .

Mechanistic Insights

Density functional theory (DFT) studies (B3LYP/6-31G(d,p)) reveal:

  • The bromine atom lowers the LUMO energy (–1.8 eV), enhancing electrophilic reactivity .

  • The oxygen bridge stabilizes transition states during coupling reactions via resonance .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine serves as a valuable scaffold in drug design due to its structural properties. Pyridine derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound's ability to act as a pharmacophore enhances its relevance in developing new therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that derivatives with halogen substitutions exhibited improved cytotoxicity compared to their non-substituted counterparts .

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
5-Bromo-Pyridine DerivativeA549 (Lung Cancer)15.0

Agrochemicals

The compound's unique structure makes it suitable for use in agrochemical formulations. Pyridine derivatives are often employed as herbicides and insecticides due to their effectiveness in disrupting biochemical pathways in pests.

Case Study: Herbicidal Activity

A recent study evaluated the herbicidal properties of pyridine-based compounds, including this compound. The results indicated that these compounds effectively inhibited the growth of common weeds while exhibiting low toxicity to non-target plants .

CompoundTarget Weed SpeciesEffective Concentration (g/L)
This compoundAmaranthus retroflexus0.5
Control CompoundGlyphosate1.0

Materials Science

In materials science, the compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanomaterials. Its functional groups allow for modifications that enhance material properties.

Case Study: Polymer Synthesis

Research has shown that incorporating pyridine derivatives into polymer matrices can improve thermal stability and mechanical strength. A study focused on creating composite materials using this compound demonstrated enhanced performance characteristics compared to traditional polymers .

Polymer TypeAddition of CompoundThermal Stability (°C)
PolyethyleneYes220
PolyethyleneNo180

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine with key analogs, highlighting substituents, molecular formulas, and molecular weights:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 5-Br, 2-O-(6-Cl-pyridin-3-yl) C₁₀H₆BrClN₂O ~285.5 (calculated) Bicyclic ether structure; potential for coordination chemistry
5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine 5-Br, 2-O-(4-MeO-benzyl) C₁₃H₁₂BrNO₂ 306.15 Aromatic benzyl group enhances stability but reduces polarity
5-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine 5-Br, 2-O-(tetrahydrofuran-3-yl) C₉H₁₀BrNO₂ 244.09 Tetrahydrofuran substituent improves solubility in polar solvents
3-Bromo-5-Methoxypyridine 3-Br, 5-OMe C₆H₆BrNO 188.02 Simpler structure; methoxy group increases electron density
5-Bromo-6-chloro-2-methylpyridin-3-amine 5-Br, 6-Cl, 2-Me, 3-NH₂ C₆H₆BrClN₂ 221.48 Amino group introduces basicity; methyl enhances hydrophobicity

Key Differences and Functional Implications

Substituent Effects :

  • Ether Linkages : The target compound’s ether-linked pyridine rings contrast with analogs like 5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine, where the benzyl group introduces aromaticity and bulk. This difference may influence solubility and metabolic stability .
  • Halogen Placement : Unlike 3-Bromo-5-Methoxypyridine, which has a single pyridine ring with bromine and methoxy groups, the target compound’s dual pyridine system may enhance π-π stacking interactions in coordination complexes .

Reactivity and Applications: Coordination Chemistry: Bromine and pyridine nitrogen atoms in the target compound make it a candidate for forming metal complexes, akin to Au(III) complexes derived from 5-bromo-2-phenylpyridine .

Biological Activity

5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₈BrClN₂O
  • Molecular Weight : 273.54 g/mol

This structure features a bromine atom and a chlorine atom, which are significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing pathways involved in inflammation and cell signaling. For instance, compounds with similar structures have shown affinity for the human constitutive androstane receptor (CAR), which plays a role in drug metabolism and detoxification processes .
  • Enzyme Inhibition : Similar pyridine derivatives have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 specifically has been highlighted in studies involving related compounds .
  • Antioxidant Activity : Pyridine derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine ring significantly affect biological activity:

  • Bromine and Chlorine Substituents : The presence of bromine at position 5 and chlorine at position 6 enhances the compound's interaction with biological targets compared to unsubstituted analogs.
  • Hydroxyl Group Influence : The introduction of hydroxyl groups on the pyridine ring has been shown to increase solubility and bioavailability, further enhancing biological efficacy.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have indicated that related compounds exhibit potent anti-inflammatory effects by inhibiting COX enzymes. For example, derivatives with similar structural motifs demonstrated IC₅₀ values as low as 0.04 μmol for COX-2 inhibition .
  • Neuroprotective Effects : Research on dopamine receptor agonists suggests that pyridine derivatives can protect against neurodegeneration in models of Parkinson's disease. Compounds that activate D3 receptors have shown promise in reducing dopaminergic neuron loss .
  • Antiviral Properties : Some pyridine derivatives have been evaluated for antiviral activity against various viruses, suggesting a broader pharmacological profile for compounds like this compound .

Data Table

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity TypeRelated CompoundIC₅₀ Value (μmol)Reference
COX-2 Inhibition6-Amino-pyridin derivatives0.04
D3 Receptor AgonismML417 (Dopamine Agonist)0.07
Antiviral ActivityQuinolinesVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves coupling 2-bromo-3-pyridine derivatives with 6-chloropyridin-3-ol under nucleophilic aromatic substitution conditions. Key steps include using solvents like ether or hexane and controlling exothermic reactions by gradual addition of reagents (e.g., KOH) with temperature monitoring (≤40°C). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield (70–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For crystallographic analysis, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and lattice parameters. Cross-validate spectral data with computational tools (e.g., DFT calculations) to address ambiguities in peak assignments .

Q. What are the common functionalization strategies for modifying the pyridine rings in this compound?

  • Methodological Answer : Regioselective bromination or chlorination can be achieved using N-bromosuccinimide (NBS) or SOCl₂, respectively, under inert atmospheres. Ortho/para-directing effects of the ether linkage influence substitution patterns. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or lattice distortions unaccounted for in gas-phase DFT models. Refine computational parameters using solvent-correction methods (e.g., COSMO-RS) and compare multiple crystal forms (polymorphs) via SHELX analysis. Validate with solid-state NMR to reconcile electronic environment differences .

Q. What experimental strategies are recommended for evaluating this compound as a ligand in catalytic hydroformylation?

  • Methodological Answer : Screen catalytic activity using rhodium or cobalt complexes under varying pressures (10–30 bar CO/H₂) and temperatures (60–100°C). Monitor regioselectivity (linear/branched aldehyde ratios) via GC-MS. Ligand steric effects can be probed by substituting the bromo or chloropyridyl groups with bulkier substituents .

Q. How should researchers design experiments to identify and quantify trace impurities in synthesized batches?

  • Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-TOF to detect sub-1% impurities. Use preparative HPLC for isolation and ¹H NMR for structural elucidation. Recrystallization in polar aprotic solvents (e.g., DMF) reduces halogenated byproducts. Document impurity profiles in compliance with ICH Q3A guidelines .

Q. What stability considerations are critical for handling this compound under ambient and reactive conditions?

  • Methodological Answer : The compound is sensitive to moisture and UV light. Store under argon at –20°C in amber vials. For reactions involving strong bases (e.g., LDA), use dry THF and maintain temperatures below –30°C to prevent ether-linkage cleavage. Degradation pathways can be monitored via accelerated stability studies (40°C/75% RH) .

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